Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Overview
Description
Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency and stability, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
The primary targets of TCFH are the amino acids in peptide synthesis . It acts as a general activating agent in solid-phase chemistry, promoting the formation of amide derivatives rather than amides .
Mode of Action
TCFH interacts with its targets (amino acids) by facilitating the formation of onium salts . This interaction results in changes at the molecular level, enabling the synthesis of peptides.
Biochemical Pathways
The key biochemical pathway affected by TCFH is the peptide coupling process . The compound’s interaction with amino acids leads to the formation of onium salts, which are crucial intermediates in peptide synthesis. The downstream effects of this pathway include the production of peptides, which play vital roles in various biological processes.
Result of Action
The primary result of TCFH’s action is the synthesis of peptides . It can also be used as a reactant for the synthesis of cancer cell cytotoxins , indicating its potential use in cancer research and treatment.
Action Environment
The efficacy and stability of TCFH are likely influenced by various environmental factors. For instance, the compound is typically stored at temperatures of 2-8°C , suggesting that temperature could play a role in maintaining its stability Other factors, such as pH and the presence of other chemicals, might also affect its action.
Biochemical Analysis
Biochemical Properties
Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate plays a significant role in biochemical reactions, particularly in the coupling process of amino acids . It primarily promotes the formation of carboxylic amide derivatives rather than amides .
Cellular Effects
Its role in peptide synthesis suggests that it could influence protein production and, consequently, various cellular functions .
Molecular Mechanism
The molecular mechanism of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is believed to function as a Lewis base, forming complexes with transition metals, and as a Lewis acid, interacting with electron-rich molecules .
Temporal Effects in Laboratory Settings
The temporal effects of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in laboratory settings are largely dependent on the specific experimental conditions. It is known to be a stable compound, suitable for use in various synthetic applications .
Metabolic Pathways
Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is primarily involved in the metabolic pathways related to peptide synthesis . It interacts with carboxylic acids, promoting the formation of carboxylic amide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate can be synthesized through the reaction of N,N,N’,N’-tetramethylformamidinium chloride with hexafluorophosphoric acid. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate involves large-scale reactions in batch or continuous flow reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification is usually achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate primarily undergoes substitution reactions, where it acts as a coupling reagent to facilitate the formation of amide bonds. It can also participate in other types of reactions, such as esterification and amidation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and carboxylic acids. The reaction typically occurs in the presence of a base such as triethylamine or N,N-diisopropylethylamine.
Esterification: Alcohols and carboxylic acids are used as reagents, with the reaction often conducted under mild heating.
Amidation: Amines and carboxylic acids are the primary reagents, with the reaction facilitated by the presence of a base.
Major Products
The major products formed from these reactions include amides, esters, and other derivatives depending on the specific reagents used. For example, in peptide synthesis, the primary product is the peptide bond formed between amino acids.
Scientific Research Applications
Chemistry
Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is extensively used in organic synthesis, particularly in the formation of peptide bonds. It is a key reagent in solid-phase peptide synthesis, where it helps in the coupling of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used in the synthesis of peptide-based drugs and bioconjugates. It facilitates the formation of stable amide bonds, which are crucial for the stability and activity of many biologically active molecules.
Medicine
In medicinal chemistry, chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is used in the synthesis of various pharmaceuticals, including peptide-based drugs and small molecule inhibitors. Its efficiency in forming amide bonds makes it valuable in the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and other organic compounds. Its stability and efficiency make it a preferred reagent in manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethylchloroformamidinium hexafluorophosphate
- Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate
- Propylphosphonic anhydride
Uniqueness
Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is unique due to its high efficiency and stability in peptide coupling reactions. Compared to similar compounds, it offers better yields and fewer side reactions, making it a preferred choice in both research and industrial applications.
Properties
IUPAC Name |
[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKNPSDEURGZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF6N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451023 | |
Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207915-99-9, 94790-35-9 | |
Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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